N-(2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound is a benzodioxole-carboxamide derivative characterized by a benzofuran core substituted with two benzo[d][1,3]dioxole-5-carboxamide groups. However, analogs and structurally related compounds have been investigated for diverse applications, including antidiabetic, umami flavor enhancement, and immunomodulatory activities . The presence of the benzodioxole moiety, known for metabolic stability and bioavailability, is a common feature in pharmacologically active molecules .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-ylcarbamoyl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O7/c27-23(13-5-7-17-19(9-13)31-11-29-17)26-21-15-3-1-2-4-16(15)33-22(21)24(28)25-14-6-8-18-20(10-14)32-12-30-18/h1-10H,11-12H2,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWACTYVRNNCJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps. One common method begins with the preparation of 2-(benzo[d][1,3]dioxol-5-yl)acetic acid or benzo[d][1,3]dioxole-5-carboxylic acid, which is then dissolved in dichloromethane. A mixture of 4-dimethylaminopyridine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide is added under an argon atmosphere to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for larger batches while maintaining purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound that has garnered significant interest in pharmacological research due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique arrangement of benzofuran and benzo[d][1,3]dioxole moieties, which contribute to its chemical reactivity and biological properties. The IUPAC name for this compound is N-[2-(1,3-benzodioxol-5-ylcarbamoyl)-1-benzofuran-3-yl]-2-oxochromene-3-carboxamide, with a molecular formula of C26H16N2O7 and a molecular weight of approximately 468.42 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C26H16N2O7 |
| Molecular Weight | 468.42 g/mol |
| IUPAC Name | N-[2-(1,3-benzodioxol-5-ylcarbamoyl)-1-benzofuran-3-yl]-2-oxochromene-3-carboxamide |
| CAS Number | 888464-92-4 |
Antidiabetic Potential
Recent studies have highlighted the antidiabetic properties of benzodioxol derivatives. In particular, compounds structurally similar to this compound have shown significant inhibition of α-amylase, an enzyme critical in carbohydrate metabolism. For instance, derivatives exhibited IC50 values as low as 0.68 µM against α-amylase while demonstrating minimal cytotoxicity towards normal cell lines (IC50 > 150 µM) . This suggests a promising therapeutic application for managing diabetes.
Anticancer Activity
In vitro studies have demonstrated that related compounds possess potent anticancer effects against various cancer cell lines. For example, certain benzodioxol derivatives were found to be effective against multiple cancer types with IC50 values ranging from 26 to 65 µM . The mechanism appears to involve the induction of apoptosis in cancer cells while sparing normal cells.
The biological activity of this compound can be attributed to several factors:
- Enzyme Inhibition : The carbamate functional groups may form covalent bonds with active site residues in enzymes like α-amylase, leading to inhibition.
- Molecular Interactions : The presence of π-electron-rich moieties allows for π–π stacking interactions and hydrogen bonding with biological macromolecules.
- Apoptotic Pathways : Induction of apoptotic pathways in cancer cells through modulation of signaling cascades.
Study on Antidiabetic Effects
A notable study synthesized various benzodioxol carboxamide derivatives and assessed their antidiabetic potential through in vitro and in vivo experiments. The results indicated that specific derivatives significantly reduced blood glucose levels in streptozotocin-induced diabetic mice models .
Cytotoxicity Assessment
The cytotoxicity of these compounds was evaluated using MTS assays across different cell lines. The findings revealed that while some derivatives were effective against cancer cells, they showed negligible toxicity towards normal cells, indicating a favorable safety profile for further development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and its analogs.
Table 1: Comparison of Benzodioxole-Carboxamide Derivatives
Key Structural and Functional Insights
Substituent-Driven Activity: Antidiabetic Activity: Compound IIc (trifluoromethylphenyl group) demonstrated potent α-amylase inhibition and hypoglycemic effects, attributed to electron-withdrawing groups enhancing receptor binding . Umami Flavor Potency: S807’s N-heptyl chain likely facilitates interaction with the umami receptor’s hydrophobic pocket, enabling low-concentration efficacy . STING Activation: BNBC’s bromo and naphthyl groups may stabilize interactions with the STING protein’s binding site, a mechanism shared with DMXAA (a known STING agonist) .
Synthetic Accessibility :
- Yields vary significantly: HSD-2 (75%) and Compound 20 (23%) highlight the impact of reaction conditions (e.g., DMF vs. ethyl acetate solvents) and purification methods (e.g., column chromatography vs. HPLC) .
- High-purity synthesis (>95%) for BNBC underscores advanced purification techniques critical for pharmacological applications .
In contrast, benzodioxole rings in other analogs may confer resistance to enzymatic degradation, enhancing bioavailability .
Contradictions and Limitations
- While IIc and S807 show robust in vivo activity, the target compound’s benzofuran core lacks direct biological data, making functional predictions speculative.
- Structural similarities (e.g., shared benzodioxole-carboxamide backbone) suggest overlapping metabolic pathways, but substituent variations could drastically alter pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
